tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR
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Overview
Description
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR: is a chemical compound with the empirical formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . This compound features a tert-butyl carbamate group, a phenyl ring, and a pyrrolidine ring, making it a versatile molecule for various chemical applications.
Preparation Methods
The synthesis of tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves several steps:
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through various methods, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the phenyl group: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions with aryl halides.
Attachment of the tert-butyl carbamate group: This step involves the reaction of tert-butyl carbamate with the intermediate compound, often using palladium-catalyzed synthesis.
Chemical Reactions Analysis
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl ring or the pyrrolidine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Pyrrolidine derivatives: These compounds, such as pyrrolizines and pyrrolidine-2-one, have similar structures and biological activities.
Phenyl-substituted compounds: Compounds with phenyl groups, like phenylalanine derivatives, share similar chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-(1-phenyl-3-pyrrolidin-1-ylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGYCDUVGHODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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